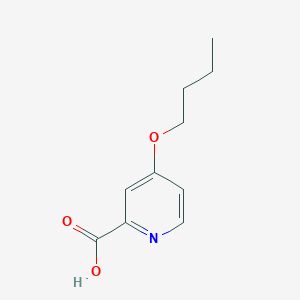

4-Butoxypyridine-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-3-6-14-8-4-5-11-9(7-8)10(12)13/h4-5,7H,2-3,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POABYNNYBSUISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Butoxypyridine 2 Carboxylic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections of the Butoxypyridine-2-carboxylic Acid Framework

Retrosynthetic analysis of 4-butoxypyridine-2-carboxylic acid suggests several key disconnections. The primary disconnections focus on the carbon-carbon and carbon-nitrogen bonds that form the pyridine (B92270) ring and the bond connecting the carboxylic acid group to the ring.

One common strategy involves disconnecting the ether linkage and the carboxylic acid group. This leads to a dihalopyridine intermediate, such as 4-chloro-2-methylpyridine. The butoxy group can be introduced via a nucleophilic aromatic substitution reaction with butoxide, and the methyl group can be oxidized to a carboxylic acid.

Another approach is to build the pyridine ring with the substituents already in place or in a precursor form. This involves disconnecting the pyridine ring itself into acyclic precursors. For instance, a 1,5-dicarbonyl compound or its equivalent can be condensed with an ammonia (B1221849) source to form the pyridine ring. baranlab.org

The choice of a specific retrosynthetic pathway depends on the availability and cost of starting materials, the efficiency of the reactions, and the desired substitution pattern on the final molecule. wikipedia.orgias.ac.in

| Disconnection Point | Precursor Fragments | Corresponding Synthetic Reaction |

| C4-O bond | 4-halopyridine derivative + Butoxide | Nucleophilic Aromatic Substitution |

| C2-COOH bond | 2-methylpyridine derivative | Oxidation |

| Pyridine Ring | 1,5-dicarbonyl compound + Ammonia source | Condensation/Cyclization |

| Pyridine Ring | Enamine + 1,3-dicarbonyl compound | Condensation/Cyclization |

Approaches to the Pyridine Ring System Formation

The formation of the pyridine ring is a fundamental step in the synthesis of many heterocyclic compounds, including this compound. Various methods have been developed for this purpose, primarily involving cyclization and annulation reactions.

Cyclization reactions are a cornerstone of pyridine synthesis. The most classic and widely used method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. youtube.comyoutube.com While this method typically produces dihydropyridines that require subsequent oxidation, modifications can yield fully aromatic pyridines directly.

Another significant approach is the condensation of 1,5-dicarbonyl compounds with ammonia or its derivatives. baranlab.orgyoutube.com This method offers a straightforward route to the pyridine ring, though the synthesis of the required 1,5-dicarbonyl precursor can sometimes be complex. Variations of this approach utilize enamines and 1,3-dicarbonyl compounds, providing a more modular and flexible synthesis. acs.org

| Reaction Name | Reactants | Key Features |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia source | Forms dihydropyridines, requires oxidation. youtube.comyoutube.com |

| 1,5-Dicarbonyl Condensation | 1,5-dicarbonyl compound, Ammonia source | Direct formation of the pyridine ring. baranlab.orgyoutube.com |

| Enamine-Dicarbonyl Condensation | Enamine, 1,3-dicarbonyl compound | Modular approach, allows for varied substitution. acs.org |

Annulation strategies involve the fusion of a new ring onto a pre-existing one. In the context of pyridine synthesis, this can involve building the pyridine ring onto another heterocyclic or carbocyclic system. acs.orgmit.edursc.org For instance, a pyridinium (B92312) ring can be annulated onto a nitrogen heterocycle by reacting a protonated heterocycle with an α,β-unsaturated ketone like methyl vinyl ketone. rsc.org

Tandem reactions, such as the ynamide benzannulation followed by ring-closing metathesis, have also been developed for the synthesis of complex nitrogen heterocycles, which can include pyridine moieties. mit.edu These strategies are particularly useful for constructing polycyclic systems where a pyridine ring is fused to other rings. nih.gov

Introduction and Functionalization of the Carboxylic Acid Moiety

Once the pyridine ring is formed, the next critical step is the introduction of the carboxylic acid group at the 2-position. This is typically achieved through the oxidation of a precursor group or the hydrolysis of a nitrile.

The oxidation of an alkyl group, most commonly a methyl group, at the 2-position of the pyridine ring is a direct method to introduce the carboxylic acid functionality. harvard.edu Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent) are frequently employed for this transformation. chemspider.comlibretexts.orgchemguide.co.uk The reaction conditions, such as temperature and the choice of solvent, are crucial to achieve good yields and avoid over-oxidation or degradation of the pyridine ring. chemspider.com

Alternatively, the oxidation of a primary alcohol or an aldehyde at the 2-position can also yield the carboxylic acid. libretexts.orgchemguide.co.ukorganic-chemistry.org This approach might be preferred if the corresponding alcohol or aldehyde is more readily accessible than the methyl-substituted pyridine.

| Oxidizing Agent | Precursor Functional Group | Typical Conditions | Reference(s) |

| Potassium Permanganate (KMnO4) | Methyl, Primary Alcohol | Basic or neutral, heating | chemspider.comlibretexts.org |

| Jones Reagent (CrO3/H2SO4) | Primary Alcohol, Aldehyde | Acidic, acetone (B3395972) solvent | libretexts.org |

| Nitric Acid (HNO3) | Alkylpyridine | Vapor or liquid phase, high temperature | google.com |

The hydrolysis of a 2-cyanopyridine (B140075) precursor is another reliable method for the synthesis of pyridine-2-carboxylic acids. lumenlearning.comlibretexts.orglibretexts.org This two-step process involves the introduction of a cyano group, often via nucleophilic substitution of a halide, followed by hydrolysis. The hydrolysis can be carried out under either acidic or basic conditions. libretexts.orglibretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric acid or sulfuric acid. libretexts.org Base-catalyzed hydrolysis uses a strong base such as sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt and yield the carboxylic acid. libretexts.orgchemistrysteps.com Biocatalytic methods using nitrilase enzymes are also emerging as a greener alternative for nitrile hydrolysis. researchgate.netthieme-connect.de

This pathway is particularly advantageous as the cyano group can be introduced through various methods, including the Sandmeyer reaction on a 2-aminopyridine (B139424) or the ammoxidation of a 2-methylpyridine. google.com

Carboxylation of Organometallic Intermediates

The direct introduction of a carboxylic acid group onto a pyridine ring can be achieved through the carboxylation of organometallic or similarly reactive intermediates. This strategy involves the creation of a nucleophilic carbon center on the pyridine ring, which then reacts with an electrophilic carbon source, typically carbon dioxide (CO₂).

A modern approach circumvents the need for harsh conditions often associated with traditional organometallic reagents by using pyridylphosphonium salts as precursors. chemistryviews.org This method allows for the C-4 selective carboxylation of pyridines in a one-pot protocol. The process begins with a C-H phosphination of the pyridine, followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salt with CO₂. chemistryviews.org The reaction is performed under mild conditions, using 1 atmosphere of CO₂ at room temperature. chemistryviews.org Key components for the transformation include a copper(I) chloride (CuCl) catalyst, a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and a reductant like diethylzinc (B1219324) (ZnEt₂). chemistryviews.org This method demonstrates high functional group tolerance and has been successfully applied to the late-stage carboxylation of complex, drug-like molecules, yielding the desired pyridine-4-carboxylic acid derivatives in moderate to high yields. chemistryviews.org While this example illustrates C-4 carboxylation, the principle of activating a specific C-H bond followed by reaction with CO₂ represents a powerful strategy for accessing various substituted pyridine carboxylic acids. chemistryviews.org

Incorporation of the Butoxy Substituent

The installation of the butoxy group at the C-4 position of the pyridine ring is a critical step in the synthesis of the target molecule. This is typically accomplished through etherification reactions, where selectivity is paramount.

Etherification on a pyridine ring is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway requires a pyridine ring activated by a good leaving group at the target position (C-4) and an electron-withdrawing group or a pyridine N-oxide to lower the energy of the Meisenheimer complex intermediate.

A representative strategy can be adapted from the synthesis of analogous 4-alkoxypyridine derivatives. For instance, the synthesis of 4-methoxypyridine-2-carboxylic acid has been reported starting from 4-nitropyridine (B72724) N-oxide. chemicalbook.com In this multi-step process, the nitro group acts as a leaving group that can be displaced by an alkoxide. To synthesize the butoxy analogue, sodium butoxide would be used as the nucleophile in place of sodium methoxide. The butoxide anion attacks the C-4 position, leading to the displacement of the leaving group and the formation of the 4-butoxy ether bond. Subsequent chemical steps would then be required to convert other functionalities on the ring to complete the synthesis of the final product.

The selectivity of the alkoxylation reaction is determined by the regiochemistry of the starting pyridine intermediate. To install a butoxy group selectively at the C-4 position, a precursor with a leaving group exclusively at this site is necessary. Common starting materials include 4-halopyridines (e.g., 4-chloropyridine) or 4-nitropyridines.

The reaction of a 4-substituted pyridine with sodium or potassium butoxide in a suitable solvent like butanol or an aprotic polar solvent (e.g., DMF, DMSO) facilitates the selective SNAr reaction. The inherent electron-deficient nature of the C-2 and C-4 positions of the pyridine ring makes them susceptible to nucleophilic attack. Placing a leaving group at C-4 directs the incoming butoxide nucleophile to this position with high fidelity. The reaction may be performed on the pyridine itself or on the corresponding pyridine N-oxide, which further activates the C-4 position towards nucleophilic attack.

Cascade and Multicomponent Reactions in Synthetic Pathways

Cascade and multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecular scaffolds like substituted pyridines from simple starting materials in a single pot. ub.edu These reactions increase "pot economy" by minimizing purification steps and reducing waste. ub.edu

A flexible three-component reaction has been developed for the synthesis of highly substituted pyridin-4-ol derivatives, which are direct precursors to 4-alkoxypyridines. chim.it This method involves the reaction of lithiated alkoxyallenes with nitriles and a carboxylic acid. chim.it The pyridin-4-ol products can subsequently be alkylated, for example with a butyl halide, to afford the desired 4-butoxy derivatives. The versatility of this MCR allows for the incorporation of a wide variety of substituents onto the pyridine core by simply changing the starting components. chim.it The reaction has been shown to be compatible with a diverse range of carboxylic acids, as detailed in the table below.

| Entry | Carboxylic Acid Type | Example Acid Used | Resulting Pyridine Moiety |

|---|---|---|---|

| 1 | Aromatic | Benzoic acid | 2-Phenyl-pyridin-4-ol derivative |

| 2 | Aliphatic | Acetic acid | 2-Methyl-pyridin-4-ol derivative |

| 3 | Aliphatic | Pivalic acid | 2-tert-Butyl-pyridin-4-ol derivative |

| 4 | Heteroaromatic | Thiophene-2-carboxylic acid | 2-(Thiophen-2-yl)-pyridin-4-ol derivative |

| 5 | α,β-Unsaturated | Cinnamic acid | 2-Styryl-pyridin-4-ol derivative |

| 6 | Alkynyl | Propiolic acid | 2-Ethynyl-pyridin-4-ol derivative |

This multicomponent approach provides a convergent and highly flexible route to the core structure of 4-alkoxypyridine-2-carboxylic acids, where the substituents at positions 2, 3, 5, and 6 can be systematically varied. chim.it

Catalytic Strategies in the Synthesis of Pyridine Carboxylic Acids

Catalysis, particularly by transition metals, is fundamental to modern organic synthesis and offers powerful methods for the functionalization of heterocyclic compounds like pyridine. nih.gov These strategies enable reactions that are otherwise difficult to achieve, often with high selectivity and efficiency.

Transition metal catalysis provides a diverse toolkit for modifying the pyridine ring and introducing the required carboxylic acid functionality. Key transformations include cross-coupling, C-H activation, and carbonylation reactions. nih.gov

Palladium-Catalyzed Carbonylation: A well-established method for synthesizing pyridine carboxylic acid esters involves the palladium-catalyzed carbonylation of halopyridines. google.com In this process, a dihalopyridine compound is reacted with carbon monoxide and an alcohol in the presence of a palladium complex and a weak base. google.com For instance, reacting a 2,4-dihalopyridine intermediate would allow for the selective carbonylation at the more reactive 2-position to install the carboxylic ester group, which can then be hydrolyzed to the carboxylic acid.

Copper-Catalyzed Carboxylation: As mentioned previously (Section 2.3.3), copper catalysis can be employed for the direct C-4 carboxylation of pyridine derivatives using CO₂. chemistryviews.org This reaction proceeds via a pyridylphosphonium salt intermediate and offers a mild, selective route to isonicotinic acid derivatives. chemistryviews.org

C-H Functionalization: Directing group-assisted or inherent regioselectivity-driven C-H functionalization is a frontier in pyridine chemistry. nih.gov Catalytic systems based on iridium, nickel, and palladium have been developed for the selective C-H alkylation and arylation at various positions of the pyridine ring. nih.gov While direct C-H carboxylation remains challenging, these C-H activation strategies can be used to install a precursor group that can later be converted to a carboxylic acid.

The table below summarizes some relevant catalytic transformations.

| Metal Catalyst | Reaction Type | Pyridine Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Palladium | Carbonylation | 2,3-Dihalopyridine | CO, Alkanol, Base | Pyridine-2-carboxylic acid ester | google.com |

| Copper | Carboxylation | Pyridylphosphonium salt | CO₂, ZnEt₂, TMEDA | Pyridine-4-carboxylic acid | chemistryviews.org |

| Palladium | Decarboxylative Arylation | Pyridine N-oxides | Heteroarylcarboxylic acids | 2-Heteroaryl-pyridines | nih.gov |

| Iridium | C-H Alkylation | Pyridine | Aldehydes | C3-Alkylated Pyridines | nih.gov |

These catalytic methods are indispensable for the efficient and regioselective synthesis of complex pyridine derivatives, providing pathways that are often more direct and tolerant of other functional groups compared to classical stoichiometric approaches.

Organocatalysis and Metal-Free Approaches

The synthesis of pyridine carboxylic acids and their derivatives is increasingly moving away from traditional metal-catalyzed methods towards more sustainable organocatalytic and metal-free alternatives. These approaches often provide milder reaction conditions, reduced costs, and lower environmental impact.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a cornerstone of green chemistry. rsc.org Pyridine-2-carboxylic acid (picolinic acid) itself has been identified as an effective organocatalyst for various multicomponent reactions, such as the green synthesis of pyrazolo[3,4-b]quinolinones. rsc.orgrsc.orgrsc.org In these processes, picolinic acid demonstrates high catalytic efficiency, promoting reactions in environmentally benign solvents like ethanol (B145695) and enabling high yields and short reaction times. rsc.org While this showcases the catalytic nature of the core structure, the synthesis of the substituted acid itself can also be achieved via metal-free routes.

Transition-metal-free synthesis offers a direct pathway to valuable compounds without the need for expensive and potentially toxic metal catalysts. organic-chemistry.org One such strategy is the decarboxylative olefination of carboxylic acid salts, which provides access to functionalized alkenes. nih.govresearchgate.net This method involves an anionic decarboxylation followed by a halogen ion transfer, creating a pathway for elimination to form the olefin product. nih.gov Another significant metal-free method is the electrooxidation of alkylpyridines. For instance, 2-pyridinecarboxylic acid can be prepared by the electrooxidation of 2-methylpyridine. researchgate.net This process avoids chemical oxidants, and its efficiency can be optimized by controlling parameters like temperature, anodic potential, and reactant concentrations. researchgate.net

Furthermore, photocatalytic S–N coupling reactions using organocatalysts like 4CzBN represent another frontier in metal-free synthesis, enabling the formation of complex scaffolds under mild conditions. nih.gov These collective approaches highlight a clear trend towards eliminating transition metals from the synthetic schemes for pyridine-based compounds, thereby enhancing the sustainability of the processes. organic-chemistry.org

Biocatalytic Considerations in Stereoselective Synthesis

Biocatalysis has emerged as a powerful tool in pharmaceutical synthesis, prized for the high chemo-, regio-, and enantioselectivity that enzymes offer. nih.gov The synthesis of single-enantiomer drug intermediates is critical, and biocatalytic routes provide a distinct advantage over chemical methods by operating under mild conditions, which minimizes issues like racemization and rearrangement. nih.gov

For pyridine-containing molecules, the application of biocatalysis is a growing field. While specific enzymatic routes for the stereoselective synthesis of this compound are not yet widely documented, the principles are well-established through work on analogous structures. Enzymes such as transaminases and ketone reductases (KREDs) are instrumental in producing chiral amines and alcohols, which are common pharmaceutical precursors. unimi.itnih.gov For example, the large-scale manufacture of the antidiabetic drug sitagliptin (B1680988) was revolutionized by replacing a rhodium-catalyzed hydrogenation with a highly efficient and engineered transaminase. nih.gov This process started with an enzyme that had minimal activity and, through directed evolution, was optimized for manufacturing, showcasing the power of protein engineering. nih.gov

Recent research has demonstrated the potential of engineering enzymes like threonine aldolases to perform C–C bond formation on abiotic substrates, including heterocyclic benzylamines. acs.org This breakthrough suggests a viable pathway for the biocatalytic synthesis of diverse and complex chiral 1,2-amino alcohols containing a pyridine ring. The ability to evolve enzymes for specific, non-natural substrates opens the door for developing stereoselective biocatalytic processes for a wide range of substituted pyridine derivatives in the future. nih.govacs.org

Reaction Optimization and Process Intensification Techniques

Optimizing reaction conditions and employing process intensification are critical for developing efficient, safe, and economically viable synthetic routes for active pharmaceutical ingredients (APIs). pharmafeatures.compharmasalmanac.com These strategies aim to maximize yield and purity while minimizing resource consumption and waste. blazingprojects.comnumberanalytics.com

The choice of solvent is a critical parameter that influences reaction rates, product solubility, and even the final structure of the compound. For picolinic acid and its derivatives, solubility varies significantly across different solvents. Studies have shown that picolinic acid is highly soluble in water, significantly less soluble in ethanol, and has very low solubility in acetonitrile (B52724). mdpi.com This differential solubility can be exploited during purification and crystallization.

The solvent can also play a direct role in the coordination chemistry of the product. For example, reacting mercury(II) halides with picolinic acid in an aqueous solution yields a coordination polymer, whereas the same reaction in an alcohol-based solvent like methanol (B129727) or ethanol produces a mononuclear coordination compound. nih.gov This demonstrates that the solvent system is a key variable in controlling the product's structural outcome. Optimization studies often evaluate a range of solvents, including green solvents like water and ethanol, to find the ideal balance between reaction efficiency and environmental impact. rsc.orgrsc.org

Table 1: Influence of Solvent on Picolinic Acid Solubility at Different Temperatures Data extracted from solubility studies on picolinic acid, an analogue of this compound. mdpi.com

| Temperature (K) | Solubility in Water (g·kg⁻¹) | Solubility in Ethanol (g·kg⁻¹) | Solubility in Acetonitrile (g·kg⁻¹) |

| 293.15 | 862.5 | 57.1 | 17.0 |

| 298.15 | 920.3 | 68.9 | 20.9 |

| 303.15 | 985.6 | 82.8 | 25.7 |

| 308.15 | 1059.2 | 100.1 | 31.7 |

| 313.15 | 1142.1 | 121.2 | 39.2 |

Temperature and pressure are fundamental process parameters that directly affect reaction kinetics, selectivity, and safety. In the vapor-phase oxidation of alkylpyridines to produce pyridine carboxylic acids, temperature is meticulously controlled. For instance, the catalytic oxidation of 5-ethyl-2-methylpyridine (B142974) to nicotinic acid is performed at 320°C. google.com Post-synthesis, the drying of the final pyridine carboxylic acid product is typically carried out at a temperature range of 80-120°C. google.com

Process intensification often involves shifting from traditional batch reactors to continuous flow systems, which offer superior heat transfer and precise temperature control. pharmafeatures.compharmasalmanac.com This enhanced control minimizes the formation of impurities and side products, leading to higher yields and product quality. While many syntheses are conducted at atmospheric pressure for convenience and safety, certain processes may utilize pressure to influence reaction rates or maintain reagents in a specific phase, as seen in some older oxidation methods using nitric acid under pressure. google.com

The precise control of reagent stoichiometry is essential for maximizing conversion and minimizing waste. In catalytic reactions, optimizing the catalyst loading is a key step. For example, in the organocatalytic synthesis of quinolinone derivatives using pyridine-2-carboxylic acid, the ideal catalyst amount was found to be 10 mol%. rsc.org Using less catalyst could slow the reaction, while using more might not provide additional benefit and would increase cost.

The protocol for adding reagents can also significantly impact the outcome. Continuous flow reactors, a key technology in process intensification, allow for the steady introduction of reactants into the reaction zone. pharmasalmanac.com This maintains a low concentration of potentially hazardous reagents at any given time, improving safety and often enhancing selectivity by preventing unwanted side reactions that can occur at high concentrations in batch processes. pharmasalmanac.com The order and rate of addition are critical process parameters that are fine-tuned to ensure optimal performance and reproducibility. pharmafeatures.com

Principles of Green Chemistry in Synthetic Design and Execution

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign, economically viable, and safe. rasayanjournal.co.inresearchgate.net The synthesis of this compound and its analogues can incorporate these principles at multiple stages.

A primary goal of green chemistry is waste prevention. This is addressed by developing synthetic routes with high atom economy, such as multicomponent reactions where three or more reactants are combined in a single step to form the product. rasayanjournal.co.in The use of catalysis is another core principle. Both organocatalysis and biocatalysis offer paths to highly efficient and selective transformations, reducing the need for stoichiometric reagents and simplifying purification. nih.govresearchgate.net

The selection of safer solvents and reaction conditions is paramount. Water and ethanol are preferred green solvents due to their low toxicity and environmental impact. rsc.orgunimi.it Many modern synthetic methods, including microwave-assisted and ultrasound-irradiated syntheses, aim to reduce reaction times and energy consumption. rasayanjournal.co.innih.gov A notable example of a green industrial process is the direct catalytic vapor-phase oxidation of alkylpyridines, which uses air as the oxidant and water as the only solvent, generating very little waste compared to older methods that relied on stoichiometric heavy metal or nitric acid oxidants. google.com

Furthermore, the move towards process intensification via continuous flow chemistry aligns perfectly with green chemistry principles. pharmasalmanac.comnumberanalytics.com These systems use less solvent, generate less waste, offer better energy efficiency, and allow for the safer handling of hazardous substances, representing a paradigm shift towards more sustainable pharmaceutical manufacturing. pharmasalmanac.compharmaceutical-technology.com

Mechanistic Investigations of Key Transformations Involving 4 Butoxypyridine 2 Carboxylic Acid

Elucidation of Reaction Pathways and Proposed Mechanisms

The investigation into the reaction pathways of 4-butoxypyridine-2-carboxylic acid would commence with the identification of reactants, products, and any transient species. For carboxylic acids, common transformations include decarboxylation, esterification, and amide bond formation. researchgate.netcymitquimica.com In the context of pyridine-2-carboxylic acids, metal-catalyzed reactions are also of significant interest. researchgate.net

A key transformation for pyridine-2-carboxylic acids can be their in-situ decomposition under certain catalytic conditions. For instance, in manganese-based oxidation catalysis, pyridin-2-yl based ligands have been observed to decompose to pyridine-2-carboxylic acid, which then acts as the active catalytic species. cymitquimica.com This highlights the importance of understanding the stability and potential degradation pathways of the starting material under specific reaction conditions.

Proposed mechanisms for reactions involving this compound would likely be analogous to those established for other carboxylic acids. For example, in esterification reactions, the mechanism typically involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. researchgate.net For decarboxylation reactions, particularly in the presence of metal catalysts, the formation of a metal-carboxylate complex is a common initial step, which then facilitates the extrusion of carbon dioxide. mdpi.com

Role of Intermediates and Transition State Analysis

The identification and characterization of reaction intermediates are paramount to confirming a proposed reaction mechanism. For reactions involving this compound, intermediates could include protonated forms of the carboxylic acid, acylium ions, or metal-ligand complexes. In manganese-catalyzed oxidations involving pyridine-2-carboxylic acid, the active catalytic species is formed in situ, indicating a transformation of the initial ligand into a catalytically active intermediate. cymitquimica.com

Transition state analysis, which examines the high-energy species that exist transiently between reactants and products, provides critical insights into the reaction kinetics and selectivity. For instance, in the Hell-Volhard-Zelinskii reaction of carboxylic acids, the formation of an acid bromide enol is a key intermediate that dictates the stereochemical outcome. scilit.com While not directly applicable to all reactions of this compound, this illustrates the principle of how intermediate analysis informs mechanistic understanding.

Kinetic Studies of Relevant Chemical Processes

Kinetic studies are essential for determining the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts. For reactions involving this compound, kinetic experiments would involve monitoring the disappearance of reactants and the appearance of products over time.

A study on the addition of carboxylic acids to 1,2-epoxy-3-phenoxypropane in the presence of a chromium(III) catalyst involved developing a kinetic model to evaluate rate constants and activation parameters. capes.gov.br This type of analysis would be directly applicable to understanding the reactivity of this compound in similar addition reactions. The data obtained from such studies allow for the determination of the reaction order and the activation energy, providing quantitative support for a proposed mechanism.

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers powerful tools to complement experimental investigations of reaction mechanisms.

Density Functional Theory (DFT) Calculations for Energy Profiles

DFT calculations are widely used to map the potential energy surface of a reaction, allowing for the determination of the energies of reactants, products, intermediates, and transition states. researchgate.net This information is used to construct a reaction energy profile, which can help to identify the most likely reaction pathway.

For example, DFT calculations have been employed to investigate the ketonic decarboxylation of carboxylic acids, revealing that a pathway involving a β-keto acid intermediate is kinetically favored. researchgate.net Similar calculations for this compound could elucidate the energetics of its various potential reaction pathways, such as decarboxylation or reactions at the pyridine (B92270) ring.

Table 1: Representative Energy Barriers for a Hypothetical Reaction Pathway Calculated by DFT

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Reactant to Intermediate | TS1 | 15.2 |

| Intermediate to Product | TS2 | 10.5 |

This table is illustrative and does not represent actual data for this compound.

Molecular Dynamics Simulations in Reaction System Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions within a reaction system. MD simulations can be particularly useful for understanding the role of the solvent and other components of the reaction mixture.

For instance, MD simulations have been used to study the interaction between palmitic acid and carbon dioxide under high pressure, revealing how temperature and pressure affect solubility. nih.gov In the context of this compound, MD simulations could be used to model its behavior in different solvents, its interaction with catalysts, or its aggregation properties, all of which can influence reaction outcomes.

Chemical Transformations and Derivatization of 4 Butoxypyridine 2 Carboxylic Acid

Esterification Reactions and Ester Derivatives

The conversion of the carboxylic acid group of 4-butoxypyridine-2-carboxylic acid into an ester is a fundamental transformation that allows for the modification of its physical and chemical properties. This can be achieved through several methods, including direct esterification and transesterification.

Direct esterification of carboxylic acids is a widely employed method for the synthesis of esters. chemguide.co.uklatech.edu For this compound, this typically involves reaction with an alcohol in the presence of an acid catalyst or a coupling agent.

Fischer Esterification: This classic method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product. masterorganicchemistry.commasterorganicchemistry.com

Coupling Agent-Mediated Esterification: To avoid the harsh conditions of strong acids, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used. orgsyn.org This method, known as the Steglich esterification, is particularly useful for reactions with acid-sensitive substrates and for the formation of esters from tertiary alcohols. commonorganicchemistry.com

| Alcohol | Reagents and Conditions | Ester Product | Typical Yield |

| Methanol (B129727) | H₂SO₄ (catalyst), reflux | Methyl 4-butoxypyridine-2-carboxylate | High |

| Ethanol (B145695) | HCl (catalyst), reflux | Ethyl 4-butoxypyridine-2-carboxylate | High |

| tert-Butanol | DCC, DMAP, CH₂Cl₂ | tert-Butyl 4-butoxypyridine-2-carboxylate | Good |

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This method is useful for converting one ester derivative of this compound into another, particularly when the desired alcohol is of higher value or when direct esterification is challenging. The reaction is typically catalyzed by an acid or a base.

In multi-step syntheses, it is often necessary to protect the carboxylic acid group to prevent it from reacting with reagents intended for other parts of the molecule. Esters, such as methyl, ethyl, or benzyl (B1604629) esters, are commonly used as protecting groups for carboxylic acids. orgsyn.org The choice of the protecting group depends on the stability required during the subsequent reaction steps and the ease of its removal. For instance, benzyl esters can be cleaved by hydrogenolysis, a mild method that often does not affect other functional groups. tert-Butyl esters are readily removed under acidic conditions. libretexts.org

Amidation Reactions and Amide Derivatives

The reaction of this compound with amines leads to the formation of amides, which are important functional groups in many biologically active molecules. nih.govlibretexts.org The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. masterorganicchemistry.com Therefore, the carboxylic acid is typically activated first.

A common method involves converting the carboxylic acid to a more reactive species, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acid chloride readily reacts with a wide range of primary and secondary amines to form the corresponding amides. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct amidation of the carboxylic acid with an amine under milder conditions. youtube.comyoutube.com

| Amine | Reagents and Conditions | Amide Product | Typical Yield |

| Ammonia (B1221849) | 1. SOCl₂2. NH₃ | 4-Butoxypyridine-2-carboxamide | Good |

| Ethylamine | 1. SOCl₂2. CH₃CH₂NH₂ | N-Ethyl-4-butoxypyridine-2-carboxamide | Good |

| Diethylamine | DCC, CH₂Cl₂ | N,N-Diethyl-4-butoxypyridine-2-carboxamide | Good |

Reduction and Oxidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.org The reaction typically proceeds via an aldehyde intermediate, which is further reduced to the alcohol. Borane (B79455) (BH₃) complexes, such as BH₃·THF, are also commonly used for the reduction of carboxylic acids and can sometimes offer better selectivity in the presence of other reducible functional groups. commonorganicchemistry.com The product of this reduction is (4-butoxypyridin-2-yl)methanol.

The oxidation of the pyridine (B92270) ring or the butoxy group is a potential transformation, although the carboxylic acid group itself is generally resistant to further oxidation under standard conditions. google.com The pyridine ring can be oxidized to the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). However, the presence of the electron-donating butoxy group and the electron-withdrawing carboxylic acid group can influence the reactivity and regioselectivity of such oxidation reactions. rsc.org

Regioselective Functionalization of the Pyridine Ring

The pyridine ring of this compound is susceptible to electrophilic substitution reactions, although the electron-deficient nature of the pyridine ring generally makes these reactions more challenging than for benzene. The existing substituents, the butoxy group at the 4-position and the carboxylic acid group at the 2-position, direct the regioselectivity of these reactions. The butoxy group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group.

Applications of 4 Butoxypyridine 2 Carboxylic Acid As a Synthetic Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The strategic placement of a carboxylic acid group at the 2-position and a butoxy group at the 4-position of the pyridine (B92270) ring makes 4-butoxypyridine-2-carboxylic acid a key component in the synthesis of complex heterocyclic structures. The carboxylic acid moiety provides a reactive handle for a variety of chemical transformations, including amide bond formation and other coupling reactions, which are fundamental to the assembly of larger molecular frameworks.

The synthesis of such complex molecules highlights the utility of this compound as a building block that introduces a specific, functionalized aromatic system. The general reaction is depicted below:

General reaction scheme for the coupling of this compound with a lincosamine intermediate.

Role in Scaffold Diversity Generation for Chemical Libraries

The generation of chemical libraries with high scaffold diversity is a cornerstone of modern drug discovery. By systematically combining a variety of building blocks, chemists can create large collections of molecules for high-throughput screening. This compound is a valuable tool in this endeavor due to its potential for creating diverse molecular architectures.

In the context of the aforementioned lincomycin (B1675468) derivatives, this compound represents one of many possible substituted pyridine-2-carboxylic acids that can be incorporated into the final structure. google.comgoogle.com By varying the substituent at the 4-position of the pyridine ring (in this case, a butoxy group), a library of related compounds can be synthesized. This approach allows for the systematic exploration of the structure-activity relationship (SAR), where the impact of different alkoxy groups on the antibacterial potency of the lincomycin derivatives can be evaluated.

The use of building blocks like this compound enables the creation of focused libraries around a common scaffold, which is an efficient strategy for optimizing lead compounds in drug discovery programs.

Precursor in the Synthesis of Advanced Organic Intermediates

Beyond its direct incorporation into final target molecules, this compound serves as a precursor in the synthesis of more advanced organic intermediates. The functional groups present on the molecule can be chemically modified to introduce new functionalities, thereby creating novel intermediates for further synthetic elaboration.

For instance, the carboxylic acid can be converted into a wide range of other functional groups, such as esters, amides, or even reduced to an alcohol. These transformations pave the way for subsequent reactions. A significant application is its use as a precursor in the synthesis of lincomycin derivatives intended for therapeutic use. google.comgoogle.com In this case, this compound is a key starting material that is transformed into a more complex intermediate through coupling reactions.

The following table summarizes some potential transformations of this compound to yield advanced intermediates:

| Starting Material | Reagents and Conditions | Product |

| This compound | Alcohol, Acid catalyst | 4-Butoxypyridine-2-carboxylate ester |

| This compound | Amine, Coupling agent | 4-Butoxypyridine-2-carboxamide |

| This compound | Reducing agent (e.g., LiAlH4) | (4-Butoxypyridin-2-yl)methanol |

These transformations generate advanced intermediates that can be utilized in a variety of synthetic pathways.

Integration into Multistep Organic Synthesis Sequences

The true value of a synthetic building block is often demonstrated by its seamless integration into complex, multistep synthesis sequences. This compound has proven its utility in such demanding synthetic routes.

The successful incorporation of this compound into such a sequence relies on the chemoselectivity of its reactions. The carboxylic acid can be selectively activated and reacted in the presence of other functional groups within the lincosamine intermediate, demonstrating the robustness of this building block in complex chemical environments. This ability to be integrated into lengthy synthetic plans is a testament to its practical utility in modern organic synthesis.

Analytical Methodologies for Purity and Structural Validation in Synthetic Contexts

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are central to the synthetic process, offering powerful tools for the real-time assessment of reaction conversions and for the isolation of the target compound from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of 4-Butoxypyridine-2-carboxylic acid and for monitoring the progress of its synthesis. Due to the compound's polarity, arising from the carboxylic acid and pyridine (B92270) nitrogen, reversed-phase HPLC is a suitable approach.

A typical HPLC method would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ptfarm.pl The buffer's pH is a critical parameter, as it controls the ionization state of the carboxylic acid and the pyridine ring, thereby influencing the compound's retention time. helixchrom.comhelixchrom.com For instance, maintaining the pH below the pKa of the carboxylic acid would lead to a more retained, neutral species.

Detection is commonly achieved using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance, typically around 240-280 nm. ptfarm.pl The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

While specific retention times are method-dependent, a hypothetical HPLC separation is detailed in the table below.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-10 minutes |

Gas Chromatography (GC) is generally less suited for the direct analysis of free carboxylic acids like this compound due to their low volatility and propensity for thermal decomposition in the hot injector port. nih.gov Carboxylic acids can also exhibit poor peak shape due to adsorption onto the stationary phase. nih.gov

To overcome these limitations, derivatization is typically required. The carboxylic acid group can be converted into a more volatile ester, such as a methyl or ethyl ester. This process, however, adds a step to the sample preparation and must be carefully controlled to ensure complete reaction. A patent for related compounds describes the use of a VF-5MS column with a temperature gradient for analysis, coupled with a mass spectrometer (MS) for detection, a technique known as GC-MS. google.com The MS detector is highly sensitive and provides structural information based on the fragmentation pattern of the analyte. researchgate.net

While direct injection of pyridine-containing compounds is possible, the basicity of the pyridine can potentially harm certain GC columns over time. libretexts.org

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective tool for monitoring the progress of chemical reactions in real-time. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. chemscene.comgoogle.com

A typical TLC analysis would involve spotting the reaction mixture onto a silica (B1680970) gel plate (the stationary phase) and developing it with a suitable mobile phase, often a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexane). chemscene.com The polarity of the solvent system is adjusted to achieve good separation between the spots corresponding to the reactants and the product. For carboxylic acids, which can sometimes show "tailing" on silica plates, adding a small amount of acetic or formic acid to the mobile phase can improve spot shape.

After development, the plate is visualized, typically under UV light (254 nm), where the pyridine ring will absorb and appear as a dark spot. chemscene.com By comparing the reaction mixture lane to reference lanes of the starting materials, a chemist can qualitatively assess the reaction's completion. researchgate.net

Table 2: Representative TLC System for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane / Acetic Acid (e.g., 70:30:1 v/v/v) |

| Visualization | UV light at 254 nm |

| Observation | Disappearance of starting material spot and appearance of a new, more polar product spot. |

Spectroscopic Techniques for Structural Confirmation of Synthesized Products

Once the product is isolated and purified, spectroscopic methods are employed to confirm that the correct chemical structure has been synthesized.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecular framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, a patent discloses the following characteristic signals: The butoxy group would show a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the internal methylene (B1212753) groups (~1.4-1.8 ppm), and a triplet for the methylene group attached to the oxygen (~4.0 ppm). osti.gov The protons on the pyridine ring would appear in the aromatic region (typically 7.0-9.0 ppm). acs.orgpw.edu.pl The carboxylic acid proton is highly deshielded and often appears as a broad singlet far downfield (>10 ppm). acs.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the 160-180 ppm region. acs.org The carbons of the pyridine ring would appear between approximately 110 and 160 ppm, while the carbons of the butoxy group would be found in the upfield region (10-70 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| >10.0 | broad singlet | -COOH | |

| ~8.4 | doublet | H-6 (Pyridine) | |

| ~7.5 | doublet | H-3 (Pyridine) | |

| ~7.0 | doublet of doublets | H-5 (Pyridine) | |

| ~4.1 | triplet | -OCH₂- | |

| ~1.8 | multiplet | -OCH₂CH ₂- | |

| ~1.5 | multiplet | -CH₂CH ₂CH₃ | |

| ~0.9 | triplet | -CH₃ | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| ~168 | C=O (Carboxylic Acid) | ||

| ~165 | C-4 (Pyridine, C-O) | ||

| ~150 | C-2 (Pyridine, C-COOH) | ||

| ~148 | C-6 (Pyridine) | ||

| ~110 | C-3 (Pyridine) | ||

| ~108 | C-5 (Pyridine) | ||

| ~68 | -OCH₂- | ||

| ~31 | -OCH₂C H₂- | ||

| ~19 | -CH₂C H₂CH₃ | ||

| ~14 | -CH₃ |

Note: Predicted values are based on general principles and data for analogous structures. Actual values may vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. nih.govresearchgate.netjst.go.jp

The most prominent feature would be a very broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Superimposed on this broad band would be the sharper C-H stretching absorptions from the butoxy group and the pyridine ring (around 2850-3100 cm⁻¹).

Another key peak is the strong C=O (carbonyl) stretch of the carboxylic acid, which typically appears around 1700-1730 cm⁻¹. The presence of both the broad O-H and the strong C=O stretch is strong evidence for the carboxylic acid functional group. Other informative peaks include C-O stretching vibrations (for the ether and carboxylic acid) in the 1200-1300 cm⁻¹ region and C=C/C=N stretching vibrations from the aromatic pyridine ring in the 1400-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H Stretch (Carboxylic Acid) |

| 3100-2850 | Medium, Sharp | C-H Stretch (Alkyl and Aromatic) |

| 1730-1700 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| 1600-1450 | Medium-Strong | C=C and C=N Stretch (Pyridine Ring) |

| 1300-1200 | Medium-Strong | C-O Stretch (Ether and Carboxylic Acid) |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. In the context of synthetic chemistry, it is routinely used to confirm the successful synthesis of a target molecule.

Tandem MS (MS/MS) experiments would induce fragmentation of the parent ion, providing evidence for its structure. The fragmentation pattern is predictable based on the functional groups present. Key expected fragmentation pathways include the loss of the butoxy group, the carboxylic acid group, or parts thereof.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Mass Loss (Da) | Predicted m/z |

| [M+H]⁺ | Protonated parent molecule | 0 | 196.22 |

| [M-C₄H₈+H]⁺ | Loss of butene from the butoxy group | 56 | 140.12 |

| [M-C₄H₉O+H]⁺ | Loss of the butoxy radical | 73 | 123.09 |

| [M-COOH+H]⁺ | Loss of the carboxylic acid group (decarboxylation) | 45 | 151.17 |

| [C₅H₄N-COOH]⁺ | Pyridine carboxylic acid fragment after ether cleavage | - | 122.04 |

This table represents predicted values based on chemical structure and may not reflect experimentally observed fragmentation.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.

This compound contains two primary chromophores: the pyridine ring and the carboxylic acid group. The pyridine ring is expected to exhibit π→π* transitions, characteristic of aromatic systems. The carbonyl double bond within the carboxylic acid group can undergo both π→π* and n→π* transitions. The n→π* transition, involving non-bonding electrons on the oxygen atom, is typically weaker and occurs at a longer wavelength. The absorption maxima (λmax) can be influenced by the solvent polarity and the electronic effects of the substituents. The electron-donating butoxy group and the electron-withdrawing carboxylic acid group on the pyridine ring will modulate the energy of these transitions.

Table 2: Expected UV-Visible Absorption Data for this compound

| Electronic Transition | Associated Chromophore | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) |

| π→π | Pyridine Ring | ~220-280 | High |

| n→π | Carboxylic Acid (C=O) | ~270-300 | Low |

This table contains expected values based on the analysis of similar chromophores; specific experimental values may vary.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the connectivity and conformation of the molecule. For chiral molecules, it can establish the absolute stereochemistry. While this compound is achiral, this technique is invaluable for understanding its solid-state arrangement and intermolecular interactions.

A crystal structure for this compound has not been reported in the searched literature. However, analysis of related pyridine carboxylic acid structures reveals common motifs. It is highly probable that the molecules in the crystal lattice would be linked by strong hydrogen bonds. The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O), often forming dimeric structures between two molecules. Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. These interactions dictate the molecular packing and influence the physical properties of the solid material.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Formation of dimeric synthons |

| Hydrogen Bond | Carboxylic Acid (-OH) | Pyridine Nitrogen | Formation of supramolecular chains or sheets |

| van der Waals Forces | Butoxy Chain, Pyridine Ring | Butoxy Chain, Pyridine Ring | Overall crystal packing and stability |

This table outlines the likely interactions that would be revealed by an X-ray crystallographic study.

Future Research Directions and Unexplored Avenues in 4 Butoxypyridine 2 Carboxylic Acid Chemistry

Development of Novel and More Efficient Synthetic Routes

Current synthetic strategies for substituted pyridine (B92270) carboxylic acids often rely on classical, multi-step processes that may not be optimal for large-scale production. acsgcipr.org A significant portion of research in pyridine chemistry involves the functionalization of pre-existing pyridine rings rather than their de novo construction. acsgcipr.org Future research should focus on developing more convergent and efficient synthetic pathways to 4-Butoxypyridine-2-carboxylic acid.

Key avenues for exploration include:

Multi-Component Reactions (MCRs): Investigating one-pot MCRs that can assemble the substituted pyridine core in a single, efficient step from simple, readily available precursors. researchgate.net Such strategies, which form multiple bonds in one operation, are inherently atom-economical and can streamline the synthesis significantly. researchgate.net

Convergent Synthesis: Devising strategies that build the molecule from key fragments, such as coupling a butoxy-containing unit with a C2-carboxylated pyridine precursor. organic-chemistry.org A direct, single-step conversion of N-vinyl or N-aryl amides into pyridine derivatives represents a modern approach that could be adapted. organic-chemistry.org

Metal-Catalyzed Cross-Coupling: Exploring late-stage introduction of the butoxy group onto a pre-formed pyridine-2-carboxylic acid derivative via modern cross-coupling reactions. This could provide a flexible route to various 4-alkoxy analogues.

| Synthetic Strategy | Potential Advantage | Relevant Precursors (Hypothetical) |

| Multi-Component Reaction | High efficiency, atom economy, reduced steps. researchgate.net | Aldehydes, ketones, ammonia (B1221849), butanol-derived components. acsgcipr.org |

| Convergent Synthesis | Modularity, precise substituent placement. organic-chemistry.org | Butoxy-substituted π-nucleophiles, activated amide intermediates. organic-chemistry.org |

| C-H Activation/Functionalization | Direct installation of butoxy group, high atom economy. | Pyridine-2-carboxylic acid ester, butanol. |

Expansion of Derivatization Reactions and Synthetic Scope

The this compound molecule possesses two primary handles for chemical modification: the carboxylic acid group and the electron-rich pyridine ring. Future work should systematically explore reactions at both sites to generate a diverse library of new chemical entities.

Reactions at the Carboxylic Acid Group: The carboxylic acid function can be converted into a wide array of other functional groups through nucleophilic acyl substitution. msu.edujackwestin.com The reactivity of these derivatives varies significantly, from highly reactive acyl chlorides to stable amides. msu.edu

Amide Formation: Coupling with a diverse range of primary and secondary amines to produce amides. This is a cornerstone reaction in medicinal chemistry. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this transformation by converting the hydroxyl group into a better leaving group. libretexts.org

Esterification: Reaction with various alcohols under Fischer esterification conditions (acid catalysis) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. libretexts.org

Reduction: Selective reduction of the carboxylic acid to a primary alcohol using reagents like borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF), which offers high selectivity. libretexts.org This would yield (4-butoxypyridin-2-yl)methanol, a valuable building block itself.

Reactions at the Pyridine Ring: The pyridine ring is electron-deficient, which influences its reactivity. imperial.ac.uk However, the butoxy group at the 4-position acts as an electron-donating group, potentially modulating the ring's reactivity towards electrophilic or radical substitution.

Electrophilic Aromatic Substitution (SEAr): While pyridine itself is generally unreactive towards SEAr, the activating effect of the butoxy group could enable substitutions at the C3 or C5 positions.

Radical Functionalization: Recent advances in photochemistry have enabled novel C-H functionalization of pyridines via pyridinyl radicals, offering regioselectivity that is distinct from classical methods. acs.org Exploring this reactivity could allow for the introduction of alkyl or other groups at specific positions.

| Reaction Type | Target Functional Group | Potential Products |

| Amidation | Carboxylic Acid | 4-Butoxypyridine-2-carboxamides |

| Esterification | Carboxylic Acid | Alkyl 4-butoxypyridine-2-carboxylates |

| Reduction | Carboxylic Acid | (4-Butoxypyridin-2-yl)methanol |

| C-H Functionalization | Pyridine Ring (C3/C5) | 3/5-Substituted-4-butoxypyridine-2-carboxylic acid derivatives |

Exploration of Sustainable and Eco-Friendly Synthetic Methodologies

Modern chemical synthesis places a strong emphasis on green chemistry principles to minimize environmental impact. Future research on this compound should prioritize the development of sustainable synthetic protocols.

Green Solvents and Catalysts: A recent study demonstrated the use of pyridine-2-carboxylic acid itself as a recyclable, dual acid-base catalyst for multicomponent reactions in a water-ethanol mixture, achieving high yields and excellent green metrics like a high Atom Economy and low E-factor. nih.gov Similar strategies should be explored for the synthesis of the title compound, replacing hazardous organic solvents and non-recyclable catalysts. nih.govnih.gov

One-Pot and Telescoped Processes: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without isolating intermediates can significantly reduce waste, solvent usage, and energy consumption. acsgcipr.org

Energy Efficiency: Investigating alternative energy sources like ultrasound irradiation or microwave heating, which can often accelerate reaction rates and improve yields under milder conditions compared to conventional refluxing. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Transitioning from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and simplified scalability. vcu.eduacs.org This approach is particularly well-suited for the production of pyridine-containing active pharmaceutical ingredients. vcu.edu

A key future direction is the development of a continuous flow process for the synthesis of this compound. Researchers have successfully converted multi-step batch syntheses of complex pyridines into single, continuous-flow processes, achieving significant increases in yield and reductions in production cost. vcu.edu Applying this paradigm would involve:

Designing and optimizing each reaction step for a flow reactor.

Integrating multiple steps into a telescoped flow sequence, minimizing manual handling and purification.

Utilizing in-line purification and analysis techniques for real-time monitoring and control.

The integration with automated platforms could further accelerate the exploration of derivatives by enabling high-throughput synthesis and screening of analogues, rapidly mapping the structure-activity relationship of this chemical scaffold.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby saving time and resources. nih.gov For this compound, advanced computational modeling represents a significant and largely unexplored avenue of research.

Reactivity and Mechanistic Insight: Using methods like Density Functional Theory (DFT), researchers can calculate electron density, frontier molecular orbital (HOMO/LUMO) energies, and electrostatic potential maps. imperial.ac.uknih.gov This data can predict the most likely sites for nucleophilic and electrophilic attack, rationalizing the compound's reactivity and guiding the design of derivatization reactions. nih.gov

Predictive Synthesis: Computational models can help evaluate the feasibility of proposed synthetic routes by calculating reaction energies and transition states. This can identify potential side reactions and help optimize conditions before any lab work is undertaken.

Property Prediction: In silico tools can predict key physicochemical properties of novel derivatives, such as solubility, lipophilicity, and potential for brain-barrier penetration. nih.gov This is invaluable for applications in drug discovery, allowing for the pre-selection of candidates with desirable profiles. Recent studies on other pyridine derivatives have successfully used these methods to evaluate potential as enzyme inhibitors or other bioactive agents. nih.govnih.govresearchgate.net

By combining these advanced computational approaches with empirical studies, the exploration of this compound chemistry can proceed more rapidly and intelligently.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Butoxypyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves functionalizing pyridine derivatives through nucleophilic substitution or coupling reactions. For example, the butoxy group can be introduced via alkylation of 2-hydroxypyridine using 1-bromobutane in the presence of a base (e.g., K₂CO₃) . Cyclization and carboxylation steps may follow, requiring catalysts like palladium or copper in solvents such as DMF or toluene. Reaction temperature (80–120°C) and stoichiometric ratios (e.g., 1:1.2 for pyridine:alkylating agent) critically impact yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm the presence of the butoxy chain (δ 0.9–1.6 ppm for CH₂/CH₃ groups) and carboxylic acid moiety (δ ~170 ppm in C) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 210.1 for C₁₁H₁₅NO₃).

- X-ray Crystallography : For definitive stereochemical confirmation if crystalline derivatives are synthesized .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodology :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for reaction conditions and aqueous buffers (pH-adjusted) for biological assays. Sparingly soluble in water (~33 mg/L at 25°C) based on analogous pyridine-carboxylic acids .

- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation or hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., carboxylate oxygen vs. pyridine nitrogen). Software like Gaussian or ORCA can model transition states for reactions such as esterification .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., toluene vs. THF) .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-Response Studies : Use IC₅₀/EC₅₀ assays to distinguish between therapeutic and toxic thresholds. For example, test against E. coli (ATCC 25922) and mammalian cell lines (e.g., HEK293) .

- Metabolite Profiling : LC-MS/MS to identify degradation products that may contribute to cytotoxicity .

- Receptor Docking Studies : AutoDock Vina to predict binding affinities to bacterial vs. human targets (e.g., dihydrofolate reductase) .

Q. How can researchers optimize the compound’s enantiomeric purity for chiral applications?

- Methodology :

- Chiral Chromatography : Use CHIRALPAK® columns (e.g., IA or IB) with hexane/isopropanol gradients to separate enantiomers .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key synthetic steps .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computed spectra .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing this compound derivatives, and how are they mitigated?

- Challenges :

- Low Yield in Alkylation : Competing side reactions (e.g., over-alkylation).

- Solution : Use bulky bases (e.g., DBU) to favor mono-alkylation .

- Carboxylic Acid Instability : Degradation under acidic/basic conditions.

- Solution : Conduct carboxylation under mild pH (6–7) and low temperature (0–5°C) .

Q. How do substituent effects on the pyridine ring influence physicochemical properties?

- Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.